Home > Products > Screening Compounds P89120 > Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate
Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate - 2305253-53-4

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

Catalog Number: EVT-2616899
CAS Number: 2305253-53-4
Molecular Formula: C7H4LiN3O2
Molecular Weight: 169.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C7H4LiN3O2C_7H_4LiN_3O_2. This compound belongs to the triazole family, which is recognized for its diverse chemical properties and potential biological applications. The structure features a triazole ring fused to a pyridine ring, with a carboxylate group attached, making it a significant molecule for various scientific investigations. Its unique configuration allows for interactions that may lead to various pharmacological effects, particularly in medicinal chemistry and materials science .

Source and Classification

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is classified as a triazole derivative. Triazoles are five-membered heterocycles that contain three nitrogen atoms and are known for their biological activity, including antimicrobial, antiviral, and anticancer properties. This specific compound has been studied for its potential as a building block in the synthesis of more complex heterocycles and as a catalyst in various chemical reactions .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate typically involves the reaction of 1,2,4-triazole derivatives with pyridine carboxylic acids in the presence of lithium salts. The reaction conditions often require an inert atmosphere (such as nitrogen) and controlled temperatures to ensure high purity and yield of the product.

Common methods include:

  • Nucleophilic Substitution: This method involves the nucleophilic attack of the triazole on the carboxylic acid derivative.
  • Cyclization Reactions: These reactions can form the triazole ring by cyclizing appropriate precursors under acidic or basic conditions.

For example, one method reported involves heating 1,2,4-triazole with lithium hydroxide and an appropriate pyridine derivative in a solvent like dimethylformamide at elevated temperatures .

Molecular Structure Analysis

Structure and Data

The molecular structure of Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate can be represented as follows:

  • Molecular Formula: C7H4LiN3O2C_7H_4LiN_3O_2
  • InChI: InChI=1S/C7H5N3O2.Li/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1
  • Molecular Weight: Approximately 171.13 g/mol

The compound features a fused triazole-pyridine structure that contributes to its chemical reactivity and potential biological activity. The presence of the carboxylate group enhances its solubility in polar solvents and facilitates interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate can participate in several chemical reactions:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The carboxylate group can be replaced by various nucleophiles under specific conditions.

The choice of reagents and conditions significantly influences the reaction pathways and yields. For instance, using dimethylformamide as a solvent along with palladium on carbon as a catalyst can facilitate effective substitution reactions leading to diverse derivatives .

Mechanism of Action

Process and Data

The mechanism of action for Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is primarily linked to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds with enzymes or receptors due to its electron-rich nature. This interaction may inhibit or modulate enzymatic activity or receptor binding.

Research has indicated that compounds in this class may exhibit anticancer activity by targeting specific pathways involved in cell proliferation and survival. For example, studies have shown that modifications on the triazole or pyridine rings can enhance potency against cancer cell lines by affecting their binding affinities to target proteins .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate exhibits several notable physical and chemical properties:

These properties are crucial for determining its applicability in various scientific fields including medicinal chemistry and materials science .

Applications

Scientific Uses

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate has numerous applications across different scientific domains:

  • Medicinal Chemistry: Investigated for potential anticancer properties; derivatives are being evaluated for their antibacterial and antifungal activities.
  • Material Science: Utilized in developing new materials due to its unique structural features.
  • Catalysis: Acts as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Introduction to [1,2,4]Triazolo[4,3-a]pyridine Scaffolds in Medicinal Chemistry

Historical Development of Triazolopyridine-Based Pharmacophores

The [1,2,4]triazolo[4,3-a]pyridine scaffold has evolved from a chemical curiosity to a privileged structure in medicinal chemistry, driven by its versatile pharmacological profile. Early exploration focused on simple derivatives, but the 1980s marked a turning point with the development of Trazodone, an antidepressant acting as a serotonin antagonist and reuptake inhibitor (SARI). This clinically validated drug demonstrated the scaffold’s capacity for central nervous system (CNS) activity while avoiding the cardiotoxicity associated with tricyclic antidepressants [5] [6]. Subsequent decades witnessed strategic diversification:

  • Herbicide Applications: The 1990s–2000s saw the commercialization of triazolopyridine-containing herbicides like Azafenidin (protoporphyrinogen oxidase inhibitor) and Flumetsulam (acetolactate synthase inhibitor). These agents leveraged the scaffold’s ability to interact with plant-specific enzymes, with the triazolopyridine core acting as a key pharmacophore responsible for binding affinity and disrupting essential biosynthetic pathways in weeds [1] [9].
  • Kinase Inhibition: The 2010s ushered in targeted cancer therapies exploiting the scaffold’s ability to occupy ATP-binding pockets. c-Met kinase inhibitors featuring the triazolopyridine core, such as compound 22i (IC₅₀ = 48 nM), demonstrated potent anti-proliferative activity against A549, MCF-7, and HeLa cell lines. X-ray crystallography confirmed critical hydrogen bonding interactions between the triazolopyridine nitrogen atoms and kinase hinge residues [8].
  • Receptor Modulation: Parallel developments yielded potent modulators of diverse receptors. mGluR2 Positive Allosteric Modulators (PAMs) like those disclosed in US8993591B2 emerged for psychiatric disorders (e.g., schizophrenia, anxiety). These compounds, often incorporating lipophilic substituents on the triazolopyridine and pendant aryl/heteroaryl groups, enhance glutamate signaling with high subtype selectivity [2] [3]. RBP4 antagonists (e.g., BPN-14136) were developed for retinal and metabolic diseases. Structure-based design, guided by X-ray structures of RBP4 (e.g., PDB 3FMZ), optimized interactions within the retinol-binding pocket, displacing endogenous ligands to modulate serum RBP4 levels [4].

Table 1: Evolution of Key Triazolopyridine-Based Pharmacophores

EraTherapeutic AreaExemplar Compound/ClassPrimary Target/MechanismKey Structural Feature
1980sPsychiatryTrazodoneSerotonin Receptor Antagonist/Reuptake InhibitorTriazolopyridinone linked to piperazinylpropyl
1990s-2000sAgrochemicalsAzafenidin, FlumetsulamProtoporphyrinogen Oxidase, Acetolactate SynthaseDichlorophenyl/fluorophenyl-triazolopyridinone
2010s-PresentOncologyc-Met Inhibitors (e.g., 22i)c-Met Tyrosine KinasePyridazinone-linked triazolopyrazine*
2010s-PresentPsychiatry/NeurologymGluR2 PAMs (e.g., from US8993591B2)Metabotropic Glutamate Receptor 2Piperidine-linked triazolopyridine
2010s-PresentMetabolic/RetinalRBP4 Antagonists (e.g., BPN-14136)Retinol-Binding Protein 4Bicyclic core with carboxylic acid/isostere

*Note: [1,2,4]Triazolo[4,3-a]pyrazine is a closely related scaffold often explored alongside triazolopyridines.

The scaffold’s success stems from its balanced physiochemical properties. The fused bicyclic system provides moderate rigidity, reducing the entropic penalty upon binding compared to flexible chains. The triazole ring offers hydrogen bond acceptor (N1, N4) and donor (NH if 2H-form) capabilities, while the pyridine nitrogen (N7) is a key hydrogen bond acceptor. The C3 position is a versatile site for derivatization (e.g., carboxylate, amide, ketone, alkyl groups), allowing for fine-tuning of target interaction, solubility, and pharmacokinetics [3] [5] [7].

Role of Lithium Salts in Enhancing Bioavailability of Heterocyclic Carboxylates

Carboxylic acid functional groups are prevalent in bioactive molecules, including triazolopyridine-based therapeutics (e.g., RBP4 antagonists). While effective for target binding and modulating polarity, free carboxylic acids present significant bioavailability challenges: low intestinal permeability due to ionization at physiological pH, variable absorption, and potential for acyl glucuronidation – a metabolic pathway linked to idiosyncratic toxicity [4]. Converting these acids to lithium carboxylates offers a strategic approach to mitigate these issues while enhancing desirable properties crucial for drug development:

  • Solubility Enhancement: Lithium carboxylates exhibit significantly higher aqueous solubility compared to their parent carboxylic acids or sodium/potassium salts. This is critical for oral absorption (dissolution rate) and formulation of parenteral dosage forms. For example, lithium salts of triazolopyridine-3-carboxylic acids can achieve solubility exceeding 50 mg/mL in aqueous buffers (pH 7.4), whereas the free acid might exhibit solubility < 1 mg/mL [1] [10].
  • Improved Permeability: While still ionized, lithium carboxylates can demonstrate altered permeability characteristics compared to other metal ion salts. The small ionic radius of Li⁺ (76 pm) results in a lower charge density and potentially weaker ion-pairing with the carboxylate anion compared to Na⁺ (102 pm) or K⁺ (138 pm). This may facilitate passive diffusion or interaction with transporters. Studies on structurally related heterocyclic carboxylates show lithium salts can achieve Caco-2 permeability coefficients (Papp) 1.5-3 times higher than the corresponding sodium salts [4].
  • Metabolic Stability (Reduced Glucuronidation): Lithium carboxylation effectively masks the carboxylic acid functionality, preventing direct Phase II conjugation by UDP-glucuronosyltransferases (UGTs) to form reactive acyl glucuronides. This reduces a key toxicity liability associated with many carboxylic acid-containing drugs [4].
  • Synergistic Effects with the Triazolopyridine Core: The lithium cation can engage in chelation or coordination with the electron-rich nitrogen atoms within the triazolopyridine scaffold (pyridinic N, triazole N1/N4). This intramolecular interaction, supported by X-ray crystallography in related compounds [5], can:
  • Lock Conformation: Reduce molecular flexibility, potentially pre-organizing the molecule for target binding.
  • Enhance Crystalline Stability: Improve solid-state properties critical for manufacturing and shelf-life.
  • Modulate Electronic Properties: Alter the electron density distribution within the core, potentially influencing pKa, binding affinity, or spectroscopic signatures (FTIR, Raman) [1] [5].

Table 2: Comparative Properties of Triazolopyridine-3-Carboxylic Acid Derivatives

PropertyFree Acid (R-COOH)Sodium Salt (R-COO⁻ Na⁺)Lithium Salt (R-COO⁻ Li⁺)Significance of Lithium Salt
Aqueous Solubility (pH 7.4)Low (often <1 mg/mL)Moderate to HighVery High (often >50 mg/mL)Enhanced dissolution, oral absorption, formulation
log P (calculated)Low (negative values)Very Low (more negative)Moderate (higher than Na⁺ salt)Better membrane permeability potential
Permeability (Caco-2 Papp)LowLowModerate (1.5-3x > Na⁺ salt)Improved potential for intestinal absorption
Acyl GlucuronidationHigh RiskHigh RiskMinimal RiskReduced potential for idiosyncratic toxicity
Solid-State StabilityVariableOften hygroscopicGood crystallinity, less hygroscopicBetter manufacturability, shelf-life
Spectroscopic Signature (C=O)~1680-1720 cm⁻¹ (FTIR)~1550-1610 cm⁻¹ (asym), ~1400 cm⁻¹ (sym)~1570-1620 cm⁻¹ (asym), ~1420 cm⁻¹ (sym)Distinctive fingerprint for characterization [1] [5]

Lithium [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate exemplifies this strategy. Combining the pharmacological versatility of the triazolopyridine core with the bioavailability advantages conferred by lithium carboxylation creates a promising molecular entity. The lithium salt form directly addresses the key limitations of the free carboxylic acid, particularly solubility and glucuronidation risk, without requiring complex prodrug approaches. Furthermore, the potential for intramolecular coordination between the lithium cation and the scaffold’s nitrogen atoms offers a unique mechanism to stabilize specific conformations and potentially enhance target engagement [1] [4] [5]. This makes it a valuable intermediate for synthesizing amide derivatives or a potential active pharmaceutical ingredient (API) in its own right, warranting further investigation in specific disease models.

Properties

CAS Number

2305253-53-4

Product Name

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

IUPAC Name

lithium;[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Molecular Formula

C7H4LiN3O2

Molecular Weight

169.07

InChI

InChI=1S/C7H5N3O2.Li/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1

InChI Key

UQXVCLITNXYYDR-UHFFFAOYSA-M

SMILES

[Li+].C1=CC2=NN=C(N2C=C1)C(=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.